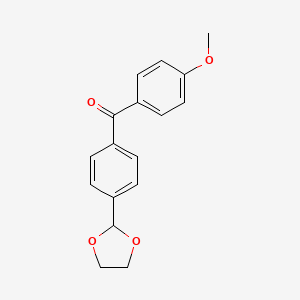

4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light. This particular compound features a 1,3-dioxolane ring attached to a methoxy-substituted benzophenone structure, making it unique in its chemical properties and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalysts and solvents can be optimized to enhance the efficiency and sustainability of the process.

化学反応の分析

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzophenones or dioxolanes.

科学的研究の応用

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone has several applications in scientific research:

作用機序

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. The compound can form reactive intermediates that interact with various molecular targets, leading to its observed effects. The pathways involved may include the generation of free radicals and subsequent reactions with cellular components.

類似化合物との比較

Similar Compounds

4-(1,3-Dioxolan-2-YL)benzophenone: Lacks the methoxy group, which may affect its chemical reactivity and applications.

4-Methoxybenzophenone: Lacks the 1,3-dioxolane ring, which may influence its photochemical properties and stability.

1,3-Dioxolane: A simpler structure without the benzophenone moiety, used primarily as a solvent and in polymer chemistry.

Uniqueness

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methoxy-substituted benzophenone structure. This combination imparts distinct photochemical properties, making it valuable in applications requiring UV absorption and stability.

生物活性

4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzophenone core substituted with a methoxy group and a dioxolane ring. This configuration is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The dioxolane ring can modulate enzyme activity through non-covalent interactions, influencing pathways related to metabolism and signaling.

- Electrophilic Reactivity : The methoxy group enhances the electrophilicity of the compound, allowing it to interact with nucleophilic sites on biomolecules, which may lead to inhibition or activation of specific biological pathways.

Antifungal Activity

Research indicates that derivatives of benzophenone compounds exhibit antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit mycelial growth in fungi like Fusarium species by disrupting cell wall integrity and membrane function .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Fusarium oxysporum | 50 µg/mL | Disruption of cell wall integrity |

Antiviral Activity

Compounds with similar structural motifs have shown antiviral activity, particularly against HIV. The presence of the dioxolane moiety in nucleoside analogs has been linked to enhanced binding affinity to viral enzymes, suggesting potential for antiviral drug development .

Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various benzophenone derivatives found that this compound significantly inhibited fungal growth in vitro. The research utilized potato dextrose agar to assess mycelial growth inhibition, revealing a strong correlation between concentration and antifungal activity .

Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of dioxolane-containing compounds against HIV. The study highlighted that the compound's ability to stabilize interactions with viral reverse transcriptase was crucial for its efficacy. Molecular modeling suggested that modifications in the dioxolane structure could further enhance antiviral potency .

特性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCZPAIYUGFHOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645100 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-90-5 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。